(2-Methoxyethyl)[1-(4-methoxyphenyl)ethyl]amine
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Overview
Description
(2-Methoxyethyl)[1-(4-methoxyphenyl)ethyl]amine is an organic compound that features both methoxy and amine functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methoxyethyl)[1-(4-methoxyphenyl)ethyl]amine can be achieved through several methods. One common approach involves the alkylation of 4-methoxyphenethylamine with 2-methoxyethyl chloride under basic conditions . The reaction typically requires a solvent such as dichloromethane and a base like potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
(2-Methoxyethyl)[1-(4-methoxyphenyl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring or the ethyl chain.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydride or potassium carbonate in the presence of suitable alkyl halides are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or secondary amines .
Scientific Research Applications
(2-Methoxyethyl)[1-(4-methoxyphenyl)ethyl]amine has several scientific research applications:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: It is utilized in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of (2-Methoxyethyl)[1-(4-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist . The pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
4-Methoxyphenethylamine: Shares a similar structure but lacks the 2-methoxyethyl group.
2-Methoxyphenyl isocyanate: Contains a methoxy group but differs in its functional groups and reactivity
Uniqueness
(2-Methoxyethyl)[1-(4-methoxyphenyl)ethyl]amine is unique due to the presence of both methoxy and amine groups, which confer distinct chemical properties and reactivity. This dual functionality allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
N-(2-methoxyethyl)-1-(4-methoxyphenyl)ethanamine |
InChI |
InChI=1S/C12H19NO2/c1-10(13-8-9-14-2)11-4-6-12(15-3)7-5-11/h4-7,10,13H,8-9H2,1-3H3 |
InChI Key |
MXLZQVIPKPZWMR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=C(C=C1)OC)NCCOC |
Origin of Product |
United States |
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